2-(3-aminophenyl)-6-methyl-1H-pyrimidin-4-one
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Overview
Description
Preparation Methods
The synthesis of 2-(3-aminophenyl)-6-methyl-3,4-dihydropyrimidin-4-one involves several steps. One common method includes the reaction of 3-aminobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate under reflux conditions . The reaction proceeds through a cyclization process to form the desired dihydropyrimidinone structure. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
2-(3-aminophenyl)-6-methyl-3,4-dihydropyrimidin-4-one: undergoes various chemical reactions, including:
Scientific Research Applications
2-(3-aminophenyl)-6-methyl-3,4-dihydropyrimidin-4-one: has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-aminophenyl)-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in cellular signaling and metabolism .
Comparison with Similar Compounds
2-(3-aminophenyl)-6-methyl-3,4-dihydropyrimidin-4-one: can be compared with other dihydropyrimidinone derivatives:
2-(3-aminophenyl)-4,6-dimethyl-3,4-dihydropyrimidin-4-one: This compound has an additional methyl group, which may affect its reactivity and biological activity.
2-(4-aminophenyl)-6-methyl-3,4-dihydropyrimidin-4-one: The position of the amino group is different, potentially leading to variations in its chemical and biological properties.
2-(3-aminophenyl)-5-methyl-3,4-dihydropyrimidin-4-one: The methyl group is located at a different position, which can influence its interactions with other molecules.
Properties
IUPAC Name |
2-(3-aminophenyl)-6-methyl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-7-5-10(15)14-11(13-7)8-3-2-4-9(12)6-8/h2-6H,12H2,1H3,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEFNZSJNQANEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C(N1)C2=CC(=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)C2=CC(=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.